N-[(3-chloro-1,2-benzoxazol-5-yl)sulfonyl]hept-6-ynamide
Description
N-[(3-chloro-1,2-benzoxazol-5-yl)sulfonyl]hept-6-ynamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in various fields such as medicinal, pharmaceutical, and industrial chemistry due to its broad substrate scope and functionalization potential .
Properties
IUPAC Name |
N-[(3-chloro-1,2-benzoxazol-5-yl)sulfonyl]hept-6-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-2-3-4-5-6-13(18)17-22(19,20)10-7-8-12-11(9-10)14(15)16-21-12/h1,7-9H,3-6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPXPTIUPCUBBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC(=O)NS(=O)(=O)C1=CC2=C(C=C1)ON=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-1,2-benzoxazol-5-yl)sulfonyl]hept-6-ynamide typically involves the cyclization of 2-aminophenol with appropriate sulfonyl and alkyne derivatives. One common method involves the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst and 1,4-dioxane as a solvent at reflux conditions . This reaction yields the benzoxazole core, which can then be further functionalized to introduce the hept-6-ynamide moiety.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. The use of nanocatalysts, metal catalysts, and ionic liquid catalysts has been reported to enhance the yield and selectivity of the desired products .
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-1,2-benzoxazol-5-yl)sulfonyl]hept-6-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Amino or thiol-substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-[(3-chloro-1,2-benzoxazol-5-yl)sulfonyl]hept-6-ynamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity. Additionally, the benzoxazole core can interact with DNA, potentially causing disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-amino benzoxazole
- N-cyano-N-phenyl-p-toluene sulfonamide
- 2,6-dichloro-phenylamino-phenyl methyl benzoxazole
Uniqueness
N-[(3-chloro-1,2-benzoxazol-5-yl)sulfonyl]hept-6-ynamide stands out due to its unique combination of a benzoxazole core with a sulfonyl and hept-6-ynamide moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
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